molecular formula C5H9ClN4 B2729281 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride CAS No. 1267500-60-6

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride

Cat. No.: B2729281
CAS No.: 1267500-60-6
M. Wt: 160.61
InChI Key: NZLCYPRBEKQCPL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is an organic compound with the molecular formula C5H8N4·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride are sterically unhindered primary and secondary aliphatic amines . These amines play a crucial role in various biochemical reactions, including protein synthesis and neurotransmitter regulation .

Mode of Action

This compound interacts with its targets through a process known as guanylation . This interaction results in the modification of the amines, thereby altering their chemical properties and biological functions .

Biochemical Pathways

The guanylation of amines by this compound affects various biochemical pathways. These include the synthesis of proteins and the regulation of neurotransmitters . The downstream effects of these changes can have significant impacts on cellular processes and overall organism health .

Pharmacokinetics

Given its molecular weight (16061 g/mol) and solubility in water , it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific amines it targets. By modifying these amines, it can influence a wide range of biological processes, including protein synthesis and neurotransmitter regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxidation or other chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with cyanamide under acidic conditions to form the desired product . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Pyrazole-1-carboxamidine hydrochloride
  • 1-Methyl-1H-pyrazole-4-carboxamide
  • 1-Methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Additionally, its applications in medicinal chemistry and industrial processes highlight its versatility and importance .

Properties

IUPAC Name

1-methylpyrazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCYPRBEKQCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267500-60-6
Record name 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride
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